molecular formula C12H9NO4 B2855266 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde CAS No. 725276-90-4

5-(2-Methyl-3-nitrophenyl)-2-furaldehyde

Cat. No. B2855266
CAS RN: 725276-90-4
M. Wt: 231.207
InChI Key: HKGSNDUGWLEBCO-UHFFFAOYSA-N
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Description

The compound “5-(2-Methyl-3-nitrophenyl)-2-furaldehyde” is a complex organic molecule. It likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), an aldehyde group (-CHO), and a 2-methyl-3-nitrophenyl group (a phenyl ring with a methyl and a nitro group attached) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of the aromatic rings and the nitro, aldehyde, and methyl groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The aldehyde group is typically quite reactive and may undergo a variety of reactions, including nucleophilic addition and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and electron distribution would influence properties like its boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

Thermodynamic Properties

Dibrivnyi et al. (2019) focused on determining the thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives, including oximes and acrylic acids related to 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde. Their research aimed to optimize the synthesis, purification, and application processes of these compounds. They provided insights into the standard enthalpies of sublimation, formation, and ideal-gas enthalpies of formation, contributing to theoretical knowledge and practical applications in chemical synthesis and development (Dibrivnyi et al., 2019).

Antimicrobial Activity

Gobis et al. (2022) synthesized novel methyl 4-phenylpicolinoimidate derivatives of hydrazone, including compounds derived from 5-nitro-2-furaldehyde, and evaluated their antimicrobial activity, including tuberculostatic activity. Their findings highlighted significant activity against Gram-positive bacteria and the potential for developing new antimicrobial and anti-tuberculosis drugs (Gobis et al., 2022).

Analytical Chemistry Applications

Melekhin et al. (2021) proposed using 5-nitro-2-furaldehyde as a derivatizing agent for detecting nitrofuran metabolites in honey. Their method involved magnetic solid-phase extraction and LC-MS/MS, providing a robust tool for the analysis of nitrofuran metabolite derivatives, demonstrating the versatility of 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde in analytical chemistry (Melekhin et al., 2021).

Synthetic Chemistry

Subrahmanya et al. (2003) reported a facile synthesis method for furan-2-carboxaldehyde and 5-(substituted-phenyl)-furan-2-carboxylic acids using ceric ammonium nitrate, showcasing the role of 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde in the synthesis of biologically active heterocycles and providing a foundation for the development of new drugs with reduced toxicity (Subrahmanya et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

5-(2-methyl-3-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGSNDUGWLEBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methyl-3-nitrophenyl)-2-furaldehyde

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